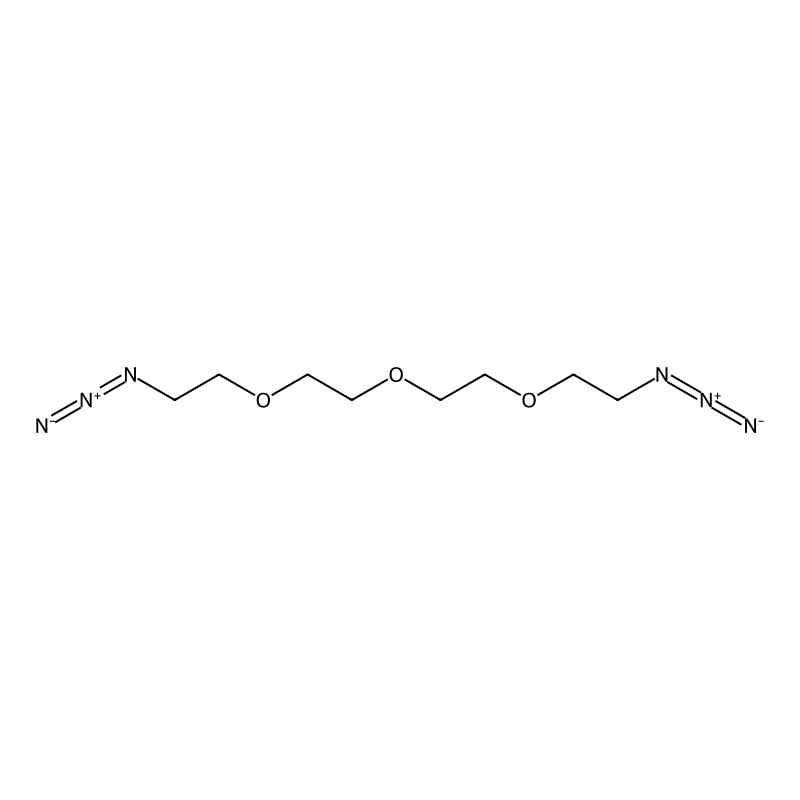

1,11-Diazido-3,6,9-trioxaundecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

1,11-Diazido-3,6,9-trioxaundecane is a synthetic compound characterized by the presence of two azide functional groups and a trioxaundecane backbone. Its chemical formula is and it has a molecular weight of approximately 244.25 g/mol . The compound is classified as an oligoether spacer and linker, making it particularly useful in various chemical applications, especially in bioconjugation and polymer chemistry.

Click Chemistry Linker

1.11-Diazido-3,6,9-trioxaundecane functions as a homobifunctional linker in click chemistry experiments. It possesses two azide groups at each end of a hydrophilic polyethylene glycol (PEG) spacer []. These azide groups readily undergo a 1,3-dipolar cycloaddition reaction with terminal alkynes or cyclooctynes to form stable triazole linkages []. This copper-catalyzed or strain-promoted reaction allows researchers to efficiently conjugate various biomolecules like antibodies, proteins, and drugs [].

Applications in Bioconjugation

The ability of 1,11-Diazido-3,6,9-trioxaundecane to form stable linkages between biomolecules finds applications in various bioconjugation reactions. Here are some examples:

- Development of fluorescent probes: Researchers have employed 1,11-Diazido-3,6,9-trioxaundecane to synthesize fluorescent chemosensors for selective detection of metal ions like Hg(II) and Ag(I) [].

- Synthesis of functionalized ligands: This linker molecule has been used to create tetraethylene glycol-based bidentate ligands functionalized with dihydrolipoic acid and biotin (DHLA-TEG-biotin) for potential applications in biological studies.

Advantages of using 1,11-Diazido-3,6,9-Trioxaundecane

- Biocompatibility: The PEG spacer in 1.11-Diazido-3,6,9-trioxaundecane enhances the water solubility and biocompatibility of the conjugated biomolecules [].

- Stability: The triazole linkages formed between the azide groups and alkynes/cyclooctynes are highly stable, ensuring the integrity of the bioconjugates [].

- Specificity: Click chemistry reactions involving 1,11-Diazido-3,6,9-trioxaundecane are highly specific, minimizing unwanted side reactions [].

- Copper-Catalyzed Click Reaction: This compound can undergo a copper-catalyzed 1,3-dipolar cycloaddition with terminal alkynes, leading to the formation of triazole derivatives. This reaction is highly valued for its efficiency and selectivity .

- Strain-Promoted Cycloaddition: In absence of copper, the azide groups can also react through strain-promoted cycloaddition mechanisms, which are beneficial for biocompatible applications.

While specific biological activity data for 1,11-Diazido-3,6,9-trioxaundecane is limited, compounds with azide functionalities are often explored for their potential in drug delivery systems and targeted therapies. The ability of azides to form stable conjugates with biomolecules makes them attractive for use in biological studies and applications.

Synthesis of 1,11-Diazido-3,6,9-trioxaundecane typically involves the following steps:

- Starting Materials: The synthesis begins with a suitable precursor that contains ether linkages.

- Azidation: The precursor undergoes azidation using sodium azide or another azide source under controlled conditions to introduce the two azide groups at the 1 and 11 positions of the trioxaundecane structure.

- Purification: The product is then purified using techniques such as chromatography to isolate the desired compound from unreacted materials and byproducts .

1,11-Diazido-3,6,9-trioxaundecane finds its applications primarily in:

- Bioconjugation: It serves as a linker in bioconjugation chemistry due to its reactive azide groups.

- Polymer Chemistry: The compound can be used to synthesize functionalized polymers through click chemistry.

- Drug Delivery Systems: Its properties make it suitable for developing targeted drug delivery systems where precise attachment to biomolecules is required .

Interaction studies involving 1,11-Diazido-3,6,9-trioxaundecane focus on its reactivity with various alkyne-containing compounds. These studies help elucidate the kinetics and mechanisms of the click reactions it undergoes. Research indicates that the efficiency of these interactions can be influenced by factors such as solvent choice and temperature conditions during the reaction .

Several compounds share structural similarities with 1,11-Diazido-3,6,9-trioxaundecane. Here are a few notable examples:

Uniqueness

1,11-Diazido-3,6,9-trioxaundecane stands out due to its specific arrangement of ether linkages combined with dual azide functionalities. This configuration allows for versatile

1,11-Diazido-3,6,9-trioxaundecane possesses the molecular formula C₈H₁₆N₆O₃ with a molecular weight of 244.25 g/mol [1] [2]. The compound features an exact mass of 244.12838839 Da [3]. The chemical structure consists of an oligoethylene glycol backbone with the IUPAC name 1-azido-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethane [1]. The compound exhibits the SMILES notation [N-]=[N+]=NCCOCCOCCOCCN=[N+]=[N-] [2] and has the InChI key SFMMXKLNFMIUCH-UHFFFAOYSA-N [1].

The molecular architecture comprises three primary structural components: two terminal azido functional groups (-N₃) and a central polyethylene glycol chain containing three ether oxygen atoms. The azido groups are characterized by a linear arrangement of three nitrogen atoms, where the terminal nitrogen bears a formal negative charge and the central nitrogen carries a formal positive charge, resulting in the resonance structure N⁻=N⁺=N⁻ [4]. Each azido group exhibits a trans configuration with respect to the connecting carbon atom, which is typical for organic azide compounds [5].

The backbone consists of an undecane chain with oxygen atoms positioned at the 3rd, 6th, and 9th positions, creating a flexible polyether structure. This configuration provides 12 rotatable bonds [3], contributing to the compound's conformational flexibility. The molecular geometry features a heavy atom count of 17 atoms [3] and exhibits a topological polar surface area of 56.4 Ų [3], indicating moderate polarity primarily due to the ether oxygen atoms and azido groups.

The bonding configuration demonstrates typical ether linkages with C-O-C bond angles and lengths consistent with polyethylene glycol derivatives. The azido groups are connected to the polyether chain through ethylene bridges (-CH₂CH₂-), providing adequate separation between the reactive azido functionalities and the central polyether core.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 1,11-Diazido-3,6,9-trioxaundecane in CDCl₃ displays characteristic resonances consistent with its molecular structure [6]. The spectrum shows signals at δ 3.67-3.62 ppm (multiplet, 12H) corresponding to the polyethylene glycol chain protons (-OCH₂CH₂O-), and δ 3.35 ppm (triplet, J = 8 Hz, 4H) attributable to the methylene protons adjacent to the azido groups (-CH₂N₃) [6].

The ¹³C Nuclear Magnetic Resonance spectrum exhibits resonances at δ 70.63, 70.62, and 69.94 ppm, which are characteristic of the carbon atoms in the polyethylene glycol backbone [6]. A distinctive signal appears at δ 50.59 ppm, corresponding to the carbon atoms directly bonded to the azido groups [6]. This chemical shift is typical for carbon atoms α to azido functionalities in organic molecules.

High-resolution mass spectrometry data confirms the molecular composition, with the expected mass for C₈H₁₆N₆NaO₃ (M + Na⁺) calculated as m/z 267.118159 and found at m/z 267.1228 [6], providing verification of the molecular formula with excellent mass accuracy.

Fourier Transform Infrared Spectroscopy

The infrared spectrum of 1,11-Diazido-3,6,9-trioxaundecane exhibits the characteristic azido asymmetric stretching vibration in the 2090-2160 cm⁻¹ region [7] [8]. The azido groups typically display strong absorption bands around 2100-2130 cm⁻¹, which may appear as doublets due to Fermi resonance effects commonly observed in azido compounds [8] [9]. These bands result from the asymmetric stretching of the N=N=N functionality.

Additional infrared absorption bands include aliphatic C-H stretching vibrations at approximately 2930 and 2880 cm⁻¹ [10], and C-O stretching vibrations characteristic of ether linkages in the 1000-1200 cm⁻¹ region. The polyethylene glycol backbone contributes to absorption features in the fingerprint region below 1500 cm⁻¹.

Certificate of analysis data confirms that the compound complies with infrared identification standards [7], indicating that the spectroscopic fingerprint matches expected patterns for authentic 1,11-Diazido-3,6,9-trioxaundecane.

Mass Spectrometry

Mass spectrometric analysis provides definitive confirmation of the molecular composition. The compound shows excellent agreement between theoretical and experimental mass values. Electrospray ionization mass spectrometry yields the sodium adduct ion [M + Na]⁺ at m/z 267.1228, closely matching the calculated value of 267.118159 [6]. The mass spectral fragmentation pattern is consistent with the presence of azido groups and polyether backbone, though specific fragmentation pathways require careful interpretation due to the potential for azido group decomposition under ionization conditions.

Comparative Analysis with Related Diazido Oligoethers

1,11-Diazido-3,6,9-trioxaundecane belongs to a family of diazido polyethylene glycol derivatives that vary in chain length and molecular weight. Structurally related compounds include 1,14-Diazido-3,6,9,12-tetraoxatetradecane (molecular formula C₁₀H₂₀N₆O₄, molecular weight 288.30 g/mol) [11] and 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane (molecular formula C₁₂H₂₄N₆O₅, molecular weight 332.36 g/mol) [12].

The comparative analysis reveals systematic trends in physical and chemical properties. As the polyethylene glycol chain length increases from tri-PEG to tetra-PEG to penta-PEG, aqueous solubility increases substantially. While 1,11-Diazido-3,6,9-trioxaundecane exhibits solubility of 60 mg/mL in 0.1 M Tris-HCl buffer (pH 7.0) [6], the longer analogs show progressively higher solubilities, with 1,14-Diazido-3,6,9,12-tetraoxatetradecane reaching 88 mg/mL and 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane achieving 130 mg/mL under similar conditions [6].

The reactivity patterns in click chemistry applications show similar kinetics across the series. All compounds effectively promote rapid oxidation of trialkylphosphines, with 1,11-Diazido-3,6,9-trioxaundecane demonstrating complete consumption of tris(2-carboxyethyl)phosphine within 50-60 minutes [6]. The longer chain analogs exhibit slightly enhanced reactivity, with 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane achieving complete oxidation in 40 minutes [6].

Nuclear magnetic resonance spectroscopic patterns remain consistent across the series, with the characteristic ¹H NMR signals for the polyethylene glycol backbone appearing in the δ 3.6-3.7 ppm region and azido-adjacent methylene protons resonating around δ 3.35 ppm [6]. The ¹³C NMR spectra show similar chemical shift patterns, with polyether carbons around δ 70 ppm and azido-adjacent carbons near δ 50 ppm [6].

The systematic comparison demonstrates that chain length modifications provide a means to fine-tune solubility and reactivity properties while maintaining the essential chemical characteristics of the azido functional groups. This structure-property relationship enables rational design of diazido oligoether linkers for specific bioconjugation applications [13] [14].